11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
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Overview
Description
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is a complex organic compound with the molecular formula C18H13NO2 and a molecular weight of 275.30 . This compound is characterized by its unique structure, which includes a cyano group and a carboxylic acid group attached to an ethanoanthracene core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves several steps. One common synthetic route includes the reaction of 9,10-dihydro-9,10-ethanoanthracene with cyanogen bromide in the presence of a base to introduce the cyano group. This is followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid can be compared with similar compounds such as:
9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
11-Cyano-9,10-dihydro-9,10-ethanoanthracene: Lacks the carboxylic acid group, affecting its solubility and chemical behavior.
The presence of both the cyano and carboxylic acid groups in this compound makes it unique, offering a combination of reactivity and functional versatility .
Properties
IUPAC Name |
15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c19-10-18(17(20)21)9-15-11-5-1-3-7-13(11)16(18)14-8-4-2-6-12(14)15/h1-8,15-16H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSRIVVMHYJUFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C(C1(C#N)C(=O)O)C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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